Edasalonexent is an investigational small molecule designed for the treatment of Duchenne Muscular Dystrophy, a severe genetic disorder characterized by progressive muscle degeneration. This compound functions as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, commonly referred to as NF-kB, which plays a critical role in inflammatory processes and muscle degeneration associated with this disease. Edasalonexent is administered orally and has been developed by Catabasis Pharmaceuticals.
Edasalonexent is classified as a novel anti-inflammatory agent that combines structural elements from salicylic acid and docosahexaenoic acid, an omega-3 fatty acid. The dual action of these components aims to provide enhanced inhibition of the NF-kB pathway, which is crucial in mitigating the inflammatory responses that lead to muscle damage in Duchenne Muscular Dystrophy patients .
The synthesis of Edasalonexent involves the conjugation of salicylic acid with docosahexaenoic acid. This process typically employs standard organic synthesis techniques, including esterification and amide bond formation. The compound is designed to be stable in extracellular environments while being enzymatically cleaved intracellularly by fatty acid amide hydrolase, allowing for the release of its active components within target cells .
The molecular structure of Edasalonexent can be represented by its chemical formula . The compound features a complex arrangement that includes a phenolic group from salicylic acid and a long-chain fatty acid component from docosahexaenoic acid.
A detailed structural representation can be created using molecular modeling software to visualize the spatial arrangement of atoms within Edasalonexent.
Edasalonexent undergoes various chemical reactions primarily related to its metabolism within the body. Once ingested, it is hydrolyzed by fatty acid amide hydrolase, leading to the release of salicylic acid and docosahexaenoic acid. These metabolites are responsible for the pharmacological effects observed in clinical studies.
Edasalonexent exerts its therapeutic effects through the inhibition of NF-kB signaling pathways. By preventing the activation of NF-kB, Edasalonexent reduces inflammation and muscle damage associated with Duchenne Muscular Dystrophy.
Pharmacokinetic studies indicate rapid absorption with a median time to maximum concentration ranging from 1.5 to 2.1 hours following administration . The half-life varies between 5.4 to 10.4 hours depending on dosage.
Edasalonexent is primarily being investigated for its potential as a foundational therapy for all patients with Duchenne Muscular Dystrophy, regardless of mutation type. Clinical trials have demonstrated its ability to slow disease progression and preserve muscle function in young boys affected by this condition . Furthermore, ongoing research aims to explore its efficacy in broader inflammatory conditions beyond muscular dystrophy.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6